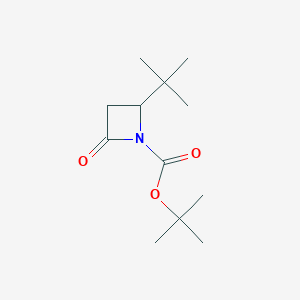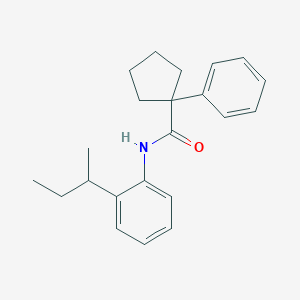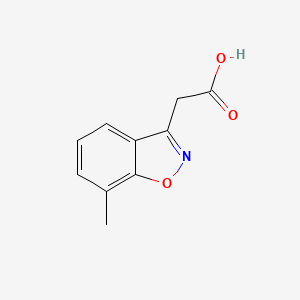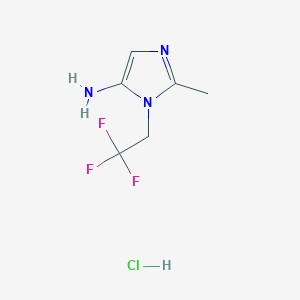
Tert-butyl 2-pyrrolidin-3-ylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-pyrrolidin-3-ylpropanoate is a chemical compound with the molecular formula C13H23NO2. It is commonly used in scientific research as a precursor for the synthesis of other compounds. The compound is also known by its alternative name, tert-butyl 3-pyrrolidin-2-ylpropanoate. The purpose of
Mécanisme D'action
The mechanism of action of tert-butyl 2-pyrrolidin-3-ylpropanoate is not well understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes such as cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, tert-butyl 2-pyrrolidin-3-ylpropanoate can reduce inflammation and pain.
Biochemical and Physiological Effects:
Tert-butyl 2-pyrrolidin-3-ylpropanoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of cyclooxygenase and lipoxygenase enzymes. In addition, the compound has been shown to exhibit anti-inflammatory and analgesic activities in animal models. Tert-butyl 2-pyrrolidin-3-ylpropanoate has also been shown to exhibit anti-tumor and anti-viral activities.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 2-pyrrolidin-3-ylpropanoate has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high yield. In addition, the compound is stable under normal lab conditions and can be stored for long periods without degradation. However, the compound has some limitations for lab experiments. The compound is relatively expensive compared to other pyrrolidine-based compounds. In addition, the compound has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of tert-butyl 2-pyrrolidin-3-ylpropanoate in scientific research. One direction is the synthesis of new pyrrolidine-based compounds with improved anti-inflammatory, anti-tumor, and anti-viral activities. Another direction is the study of the mechanism of action of tert-butyl 2-pyrrolidin-3-ylpropanoate and its derivatives. This can help in the development of new drugs with improved efficacy and fewer side effects. Finally, the use of tert-butyl 2-pyrrolidin-3-ylpropanoate in combination with other drugs can be explored to enhance their therapeutic effects.
Méthodes De Synthèse
Tert-butyl 2-pyrrolidin-3-ylpropanoate can be synthesized through a simple process involving the reaction of tert-butyl 2-bromoacetate with pyrrolidine in the presence of a base such as potassium carbonate. This reaction results in the formation of tert-butyl 2-pyrrolidin-3-ylpropanoate as the main product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
Tert-butyl 2-pyrrolidin-3-ylpropanoate is widely used in scientific research as a precursor for the synthesis of other compounds. The compound can be used for the synthesis of various pyrrolidine-based compounds such as pyrrolidine-3-carboxylic acid, pyrrolidine-3,4-dicarboxylic acid, and pyrrolidine-2,3-dicarboxylic acid. These compounds have various applications in the pharmaceutical industry as they exhibit anti-inflammatory, anti-tumor, and anti-viral activities.
Propriétés
IUPAC Name |
tert-butyl 2-pyrrolidin-3-ylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8(9-5-6-12-7-9)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYGRJOEKWVCJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Thienylmethyl)thio]acetic acid](/img/structure/B2361840.png)
![5-(ethylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2361841.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2361844.png)

![2-(2-((5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2361848.png)

![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hydrochloride](/img/structure/B2361853.png)
![Ethyl 4-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2361854.png)

![7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene](/img/structure/B2361859.png)

